1-Methyl-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene
Description
1-Methyl-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a methyl group, a methylsulfanyl group, and a phenylimino group
Properties
IUPAC Name |
methyl N'-[(4-methylphenyl)methyl]-N-phenylcarbamimidothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-13-8-10-14(11-9-13)12-17-16(19-2)18-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXNAZWRFZBFQMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN=C(NC2=CC=CC=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-4-aminomethylbenzene with methylsulfanyl and phenylimino reagents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Oxidation Reactions of the Methylsulfanyl Group
The methylsulfanyl (-SMe) group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions:
These transformations mirror the oxidation pathways of thioethers to sulfoxides/sulfones, as observed in sulfonyl chloride reductions and catalytic oxidations .
Electrophilic Aromatic Substitution (EAS)
Example Reaction: Nitration
-
Reagents : HNO/HSO
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Product : A mixture of 2-nitro and 6-nitro derivatives (minor meta products possible due to electronic effects of the substituent).
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Mechanism : The methyl group activates the ring, while the electron-withdrawing imino group may moderate reactivity .
Imine Group Reactivity
The phenylimino (-N=Ph) group can undergo hydrolysis or reduction:
Hydrolysis regenerates the amine and aldehyde, while reduction converts the imine to a secondary amine .
Nucleophilic Substitution at the Methyleneamino Group
The aminomethyl (-CHNH-) moiety may react with electrophiles:
Example: Acylation
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Reagents : Acetyl chloride (CHCOCl)
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Product : 1-Methyl-4-({[(methylsulfanyl)(phenylimino)methyl]acetamido}methyl)benzene
Coordination Chemistry
The nitrogen and sulfur atoms can act as ligands for transition metals, forming complexes with potential catalytic activity:
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Metal ions : Cu(II), Fe(III), V(IV)
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Application : Analogous sulfonamide complexes catalyze sulfide oxidations .
Thermal Decomposition
Under pyrolysis conditions (>300°C), the compound may decompose via:
Scientific Research Applications
Scientific Research Applications
1-Methyl-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene has several notable applications in scientific research:
Chemistry
- Building Block : It serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
- Biological Activity : The compound is studied for its potential interactions with biomolecules. Schiff bases, which include this compound, are known for diverse biological properties such as antibacterial, antifungal, anti-inflammatory, and anticancer activities.
Medicine
- Therapeutic Properties : Investigated for its potential as a therapeutic agent, particularly in drug development. Its unique structure may confer specific biological activities that could be harnessed in medicinal chemistry.
Industry
- Specialty Chemicals : Utilized in the production of specialty chemicals and materials. Its reactivity allows it to be employed in various industrial applications where specific chemical properties are required.
Case Studies and Research Findings
Research has highlighted various studies investigating the biological activities of similar compounds:
- Anticancer Activity : Studies have shown that derivatives of Schiff bases exhibit significant cytotoxic effects against multiple cancer cell lines. For example, compounds containing similar structures have been reported to induce apoptosis in cancer cells .
- Enzyme Inhibition : Compounds related to 1-Methyl-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene have demonstrated inhibitory effects on enzymes like acetylcholinesterase, which is crucial for treating Alzheimer's disease .
- Antimicrobial Properties : Research indicates that derivatives show significant antimicrobial activity against common pathogens, suggesting their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of 1-Methyl-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(methylsulfonyl)benzene: Similar structure but with a sulfonyl group instead of the imino group.
1-Methyl-4-(methylthio)benzene: Contains a methylthio group instead of the imino group.
1-Methyl-4-(phenylimino)methylbenzene: Lacks the methylsulfanyl group.
Uniqueness
1-Methyl-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
1-Methyl-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene, often referred to as a Schiff base derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Schiff bases, characterized by the presence of an imine group, are known for their diverse biological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of 1-Methyl-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene is , with a molecular weight of approximately 224.34 g/mol. The compound features a methylsulfanyl group and a phenylimino moiety that contribute to its reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that Schiff bases exhibit significant antimicrobial properties. For instance, studies on related compounds have shown promising results against various bacterial strains. The antibacterial activity is often attributed to the ability of these compounds to chelate metal ions, disrupting microbial metabolism.
Table 1: Antimicrobial Activity of Related Schiff Bases
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Schiff Base A | E. coli | 50 µg/mL |
| Schiff Base B | S. aureus | 25 µg/mL |
| 1-Methyl-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene | E. coli, S. aureus | TBD (To Be Determined) |
Anti-inflammatory Properties
The anti-inflammatory effects of Schiff bases are well-documented. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2. The presence of the methylsulfanyl group may enhance these effects by modulating oxidative stress pathways.
Anticancer Activity
Recent investigations into the anticancer potential of Schiff bases have revealed that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example, one study found that a related compound inhibited cell proliferation in DU145 prostate cancer cells with an IC50 value of approximately 3.8 µM.
Table 2: Anticancer Activity Data
| Compound Name | Cancer Cell Line | IC50 Value (µM) |
|---|---|---|
| Schiff Base C | MCF-7 (Breast Cancer) | 5.0 |
| Schiff Base D | HeLa (Cervical Cancer) | 4.2 |
| 1-Methyl-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene | DU145 (Prostate Cancer) | TBD |
The biological activity of 1-Methyl-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene can be attributed to several mechanisms:
- Metal Chelation : The imine nitrogen can coordinate with metal ions, disrupting microbial and cancer cell metabolism.
- Oxidative Stress Modulation : The methylsulfanyl group may influence antioxidant pathways, reducing inflammation and cellular damage.
- Cell Cycle Arrest : Some Schiff bases induce apoptosis in cancer cells by interfering with cell cycle progression.
Case Studies
A notable case study involved the synthesis and biological evaluation of various Schiff bases derived from phenylamines and aldehydes. The synthesized compounds were tested for their antibacterial and anticancer activities using standard protocols such as disk diffusion and MTT assays, respectively.
Q & A
Q. What are the optimal synthetic routes for preparing 1-methyl-4-({[(methylsulfanyl)(phenylimino)methyl]amino}methyl)benzene?
Methodological Answer: A copper-catalyzed approach is effective for synthesizing structurally related aromatic compounds. For example, β-methyl-substituted nitrostyrenes can be transformed into polysubstituted pyrroles under reflux conditions using acetonitrile as a solvent and CuI as a catalyst (80–87% yields) . Adaptations for this compound may involve Schiff base formation between methylsulfanyl-phenylimine intermediates and 4-methylbenzylamine, followed by purification via column chromatography. Confirm regioselectivity using NMR and mass spectrometry .
Q. Which spectroscopic techniques are most suitable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to resolve methyl, sulfanyl, and imino groups. Compare chemical shifts with analogous compounds (e.g., methyl p-tolyl sulfoxide: δ 2.5–3.0 ppm for methyl groups) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) or electron ionization (EI-MS) can confirm molecular weight. Reference NIST data for fragmentation patterns of sulfonyl and methylbenzene derivatives .
- X-ray Crystallography: For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and bond lengths .
Q. What safety precautions are required when handling this compound?
Methodological Answer: Refer to safety data sheets (SDS) for sulfoxide derivatives, which recommend:
Q. How is the IUPAC name derived, and what are its common synonyms?
Methodological Answer: The systematic name is constructed as follows:
- Parent chain: Benzene with a methyl group at position 1.
- Substituents: A methylsulfanyl-phenyliminomethylamino group at position 4.
Common synonyms may include derivatives like "methyl p-tolyl sulfoxide" or "4-methylphenyl methyl sulfoxide," validated via ChemSpider or NIST databases .
Advanced Research Questions
Q. How can computational methods predict the compound’s electronic structure and reactivity?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, methoxy substituents stabilize transition states by reducing energy gaps (~2.0 eV) .
- Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., methanol) to assess stability. Cross-validate with experimental UV-Vis spectra .
Q. How to resolve contradictions between experimental data (e.g., XRD vs. NMR)?
Methodological Answer:
- Cross-Validation: If XRD data conflicts with NMR, re-examine sample purity via HPLC or TLC. Impurities (e.g., acetophenone byproducts) may distort NMR signals .
- Refinement Tools: Use SHELXPRO to adjust XRD thermal parameters or hydrogen atom positions. Compare bond lengths with DFT-optimized geometries .
Q. What strategies improve regioselectivity in derivatization reactions (e.g., sulfonation or alkylation)?
Methodological Answer:
- Catalyst Design: Copper or palladium catalysts enhance regioselectivity in aryl coupling reactions. For sulfonation, control temperature (e.g., 0–5°C) to favor para-substitution .
- Steric Effects: Bulky directing groups (e.g., tert-butyl) can block undesired positions. Monitor reaction progress with in-situ IR spectroscopy .
Q. How to analyze thermochemical properties (e.g., enthalpy of formation)?
Methodological Answer:
- Combustion Calorimetry: Measure ΔfH°gas using standardized methods (e.g., Mackle and O'Hare, 1961). Correct for pressure effects as in sulfone derivatives (ΔfH°gas = -273.1 ± 3.4 kJ/mol) .
- Lithium-Ion Clustering Studies: Use CIDC (collision-induced dissociation calorimetry) to assess ion-molecule interactions, with ΔrH° ≈ 216 kJ/mol for sulfoxide complexes .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
Methodological Answer:
Q. How does the sulfanyl group influence biological activity in related compounds?
Methodological Answer:
- Structure-Activity Relationships (SAR): Sulfanyl groups enhance membrane permeability in triazole derivatives. Test cytotoxicity via MTT assays using HEK-293 cells .
- Enzymatic Inhibition: Evaluate binding affinity to target proteins (e.g., kinases) using molecular docking (AutoDock Vina) and validate with SPR (surface plasmon resonance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
